molecular formula C7H14N2 B173645 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 196614-15-0

8-Azabicyclo[3.2.1]octan-3-amine

Cat. No. B173645
M. Wt: 126.2 g/mol
InChI Key: ZERCTXGMBRAWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azabicyclo[3.2.1]octan-3-amine, also known as quinuclidin-3-amine, is a bicyclic amine that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is widely used as a building block in the synthesis of many important molecules, especially in the pharmaceutical industry. In 2.1]octan-3-amine.

Mechanism Of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-amine is not well understood, but it is believed to act as a chiral molecule that can influence the stereochemistry of other molecules in a reaction. Additionally, this compound has been shown to have some affinity for certain receptors in the brain, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

8-Azabicyclo[3.2.1]octan-3-amine has been shown to have some biochemical and physiological effects, although these effects are not well understood. Some studies have suggested that this compound may have some antipsychotic and antidepressant effects, although more research is needed to confirm these findings.

Advantages And Limitations For Lab Experiments

One advantage of using 8-Azabicyclo[3.2.1]octan-3-amine in lab experiments is its high yield and purity, which makes it a reliable building block for the synthesis of other molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using 8-Azabicyclo[3.2.1]octan-3-amine is that its mechanism of action is not well understood, which makes it difficult to predict its effects in a given experiment.

Future Directions

There are many potential future directions for research on 8-Azabicyclo[3.2.1]octan-3-amine. One area of interest is its potential use as a chiral auxiliary in organic synthesis, which could lead to the development of new and more efficient synthetic routes for important molecules. Additionally, further research is needed to understand the mechanism of action of this compound and its potential therapeutic effects. Finally, there may be opportunities to optimize the synthesis method for 8-Azabicyclo[3.2.1]octan-3-amine to improve yield, purity, and cost-effectiveness.

Synthesis Methods

The synthesis of 8-Azabicyclo[3.2.1]octan-3-amine involves the reaction of quinuclidine with an appropriate reagent, such as sodium borohydride or lithium aluminum hydride, followed by purification through column chromatography. The yield of this reaction is typically high, and the purity can be further improved through recrystallization.

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-3-amine has been extensively studied in scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound is widely used as a building block in the synthesis of many important molecules, such as antipsychotic drugs and selective serotonin reuptake inhibitors (SSRIs). Additionally, 8-Azabicyclo[3.2.1]octan-3-amine has been studied for its potential use as a chiral auxiliary in organic synthesis.

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCTXGMBRAWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octan-3-amine

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